molecular formula C10H10Cl2O2 B7846760 2,4-Dichlorobenzenebutanoic acid

2,4-Dichlorobenzenebutanoic acid

Cat. No.: B7846760
M. Wt: 233.09 g/mol
InChI Key: UZJVFYUKNMIAJS-UHFFFAOYSA-N
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Description

2,4-Dichlorobenzenebutanoic acid is a chlorinated aromatic carboxylic acid characterized by a butanoic acid chain attached to a benzene ring substituted with chlorine atoms at the 2- and 4-positions. Chlorinated aromatic acids are often explored for their stability, reactivity, and applications in pharmaceuticals, agrochemicals, and materials science due to the electron-withdrawing effects of chlorine substituents, which enhance acidity and influence intermolecular interactions .

Properties

IUPAC Name

4-(2,4-dichlorophenyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O2/c11-8-5-4-7(9(12)6-8)2-1-3-10(13)14/h4-6H,1-3H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZJVFYUKNMIAJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichlorobenzenebutanoic acid typically involves the reaction of 2,4-dichlorophenol with butyrolactone in the presence of a base. The reaction is carried out by treating the corresponding phenol with aqueous alkali, removing the water by co-distillation with an entrainer liquid, adding butyrolactone to the resulting mixture of alkali metal phenoxide and entraining liquid, and then heating the residue at a temperature above 140°C, preferably between 140-210°C, to complete the reaction .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichlorobenzenebutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can undergo substitution reactions, where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as carboxylic acids, alcohols, and substituted phenylbutanoic acids.

Scientific Research Applications

Agricultural Applications

The primary application of 2,4-Dichlorobenzenebutanoic acid is as a herbicide. Its effectiveness has made it a popular choice for:

  • Crop Types :
    • Alfalfa
    • Peanuts
    • Cereals (e.g., wheat, barley)
    • Soybeans
  • Weed Control : Effective against annual and perennial broadleaf weeds such as:
    • Dandelions
    • Clover
    • Thistles

Research Applications

Beyond its use in agriculture, 2,4-DB has been investigated for various scientific applications:

  • Plant Growth Regulation : Studies have explored its potential to regulate plant growth and development through hormonal pathways.
  • Toxicological Studies : Research has examined the environmental impact and toxicological profiles of 2,4-DB, particularly concerning its degradation products and potential effects on non-target organisms.
  • Synthesis of Derivatives : The compound serves as a precursor for synthesizing other biologically active derivatives that may exhibit anti-cancer or anti-leishmanial properties.

Case Study 1: Herbicidal Efficacy

A study conducted on the effectiveness of 2,4-DB in controlling broadleaf weeds in soybean crops demonstrated a significant reduction in weed biomass compared to untreated plots. The application rate was optimized to minimize crop injury while maximizing weed control.

Case Study 2: Environmental Impact Assessment

Research evaluating the environmental fate of 2,4-DB revealed that while it effectively controls target weeds, its persistence in soil can lead to potential contamination of groundwater sources. The study emphasized the need for careful application practices to mitigate environmental risks.

Mechanism of Action

The mechanism of action of 2,4-Dichlorobenzenebutanoic acid involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with various biomolecules, influencing their structure and function. Its biological activity is often attributed to its ability to interfere with cellular processes, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Chlorinated Aromatic Carboxylic Acids

  • 4-Dichloromethyl Benzoic Acid (CAS 5278-91-1): Structure: Features a benzoic acid core with a dichloromethyl (-CHCl₂) substituent at the 4-position. Comparison: The shorter carboxylic acid chain (vs. butanoic acid) reduces molecular weight (205.03 g/mol vs. ~233.09 g/mol estimated for 2,4-dichlorobenzenebutanoic acid), likely decreasing hydrophobicity.
  • 2-[4-(4-Chlorobutanoyl)phenyl]-2-methylpropanoic Acid (C₁₄H₁₇ClO₃): Structure: A branched propanoic acid with a 4-chlorobutanoyl group on the benzene ring. Comparison: The methylpropanoic acid chain and chlorobutanoyl substituent increase molecular weight (268.74 g/mol) and steric bulk, which may reduce solubility in polar solvents compared to the linear butanoic acid chain in this compound .

Hydroxy-Substituted Benzoic Acids

  • 4-Hydroxybenzoic Acid (CAS 99-96-7): Structure: A benzoic acid with a hydroxyl (-OH) group at the 4-position. Comparison: The hydroxyl group is electron-donating, reducing acidity (pKa ~4.5) compared to chlorine-substituted analogs (estimated pKa ~2.5–3.5 for this compound). This difference influences applications; 4-hydroxybenzoic acid is used in preservatives, while chlorinated derivatives may exhibit stronger antimicrobial or herbicidal activity .
  • Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid): Structure: A dihydroxy-substituted benzene ring conjugated to an acrylic acid chain. Comparison: The conjugated double bond in caffeic acid enhances UV absorption and antioxidant capacity, unlike the saturated butanoic acid chain in this compound. Chlorine substituents may confer greater oxidative stability but lower biocompatibility .

Sulfonamide and Other Derivatives

  • 2-(2,5-Dichlorobenzenesulfonamido)-3-methylbutanoic Acid: Structure: Combines a dichlorobenzenesulfonamide group with a methylbutanoic acid chain. In contrast, the carboxylic acid group in this compound may favor salt formation with metals or amines .

Data Tables

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
This compound C₁₀H₁₀Cl₂O₂ ~233.09 (estimated) 2,4-dichlorophenyl, butanoic acid Pharmaceuticals, agrochemicals
4-Dichloromethyl Benzoic Acid C₈H₆Cl₂O₂ 205.03 4-dichloromethyl, benzoic acid Organic synthesis intermediates
4-Hydroxybenzoic Acid C₇H₆O₃ 138.12 4-hydroxyl, benzoic acid Preservatives, cosmetics
Caffeic Acid C₉H₈O₄ 180.16 3,4-dihydroxyphenyl, acrylic acid Antioxidants, dietary supplements

Biological Activity

2,4-Dichlorobenzenebutanoic acid (DCBBA) is a compound of significant interest due to its biological activity and potential applications in various fields, including agriculture and medicine. This article explores the biological properties, mechanisms of action, and relevant case studies associated with DCBBA, supported by data tables and research findings.

Molecular Characteristics

  • Molecular Formula : C10H11Cl2NO2
  • Molecular Weight : 248.10 g/mol
  • IUPAC Name : 2-amino-4-(2,5-dichlorophenyl)butanoic acid
PropertyValue
Molecular FormulaC10H11Cl2NO2
Molecular Weight248.10 g/mol
IUPAC Name2-amino-4-(2,5-dichlorophenyl)butanoic acid

Biological Activity

DCBBA has been studied primarily for its herbicidal properties and its interactions with biological systems. Its structure allows it to mimic plant hormones, particularly auxins, which are crucial for plant growth regulation.

Mechanism of Action
DCBBA functions by interacting with auxin receptors in plants. The compound's halogen substitutions enhance its ability to bind to these receptors, triggering physiological responses similar to those induced by natural auxins. This mechanism is critical for its application in agricultural settings as a herbicide.

Case Studies

  • Herbicidal Efficacy
    • A study evaluated the effectiveness of DCBBA in inducing somatic embryogenesis (SE) in Arabidopsis thaliana. Results indicated that DCBBA analogues could induce SE as effectively as traditional auxins like indole-3-acetic acid (IAA), highlighting its potential as a plant growth regulator .
  • Toxicological Assessment
    • In a clinical case, a young female farmer suffered severe poisoning after ingesting a herbicide containing DCBBA. Symptoms included loss of consciousness and respiratory failure, leading to her death despite intensive medical intervention. This case underscores the compound's toxicity and the need for careful handling in agricultural practices .

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of DCBBA analogues. Key findings include:

  • The presence of halogens at specific positions on the aromatic ring is crucial for enhancing auxinic activity.
  • Modifications to the carboxylate chain can affect biological activity without significantly altering the compound's overall efficacy .

Q & A

Q. How can machine learning predict optimal AOP conditions for 2,4-D degradation in real-world water matrices?

  • Methodology : Train neural networks on datasets linking water quality parameters (e.g., turbidity, ionic strength) to degradation efficiency. For instance, a model for ozonation predicted 95% accuracy in optimizing O₃ dosage based on dissolved organic carbon .
  • Validation : Cross-validate with pilot-scale reactors to account for scaling effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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